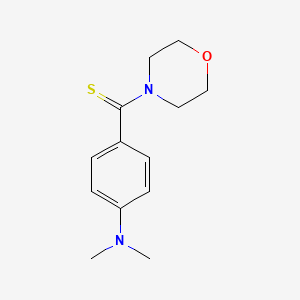

![molecular formula C13H12N2O2S B5597945 methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)

methyl 4-[(2-pyrimidinylthio)methyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

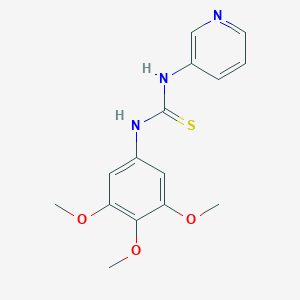

Methyl 4-[(2-pyrimidinylthio)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PMB, and it has a molecular formula of C15H14N2O2S. PMB is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Aplicaciones Científicas De Investigación

Electropolymerization and Electrochemical Properties

A study on the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatized with Methyl Red azo dye demonstrates the potential use of similar pyrimidine derivatives in creating electroactive polymers. These polymers exhibit enhanced electrochromic properties, such as chromatic contrast and switching time, making them suitable for applications in pH sensors due to their responsive color changes in different pH environments (Almeida et al., 2017).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of heterocyclic systems , where it reacts with N- and C-nucleophiles to give fused heterocyclic systems. This includes derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, highlighting its role in generating novel chemical structures for further pharmacological evaluation (Selič & Stanovnik, 1997).

Radiotracer Synthesis

A significant application in agricultural research is the synthesis of herbicidal ZJ0273 labeled with tritium and carbon-14 , providing a tool for studying the metabolism, mode of action, environmental behavior, and fate of this herbicide. This application underscores the importance of such compounds in developing radiotracers for environmental and pharmacokinetic studies (Yang, Ye, & Lu, 2008).

Coordination Chemistry

Methyl 4-[(2-pyrimidinylthio)methyl]benzoate plays a structure-directing role in the self-assembly of metal complexes with Co(II), Ni(II), Cu(II), and Cu(I) salts. These complexes exhibit diverse structural arrangements and potential applications in coordination chemistry and material science, offering insights into ligand conformation and coordination modes (Xie et al., 2014).

Corrosion Inhibition

The compound's derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic solutions, offering potential applications in material protection and extending the lifespan of metal components in corrosive environments (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLODTCSGMYDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)

![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)